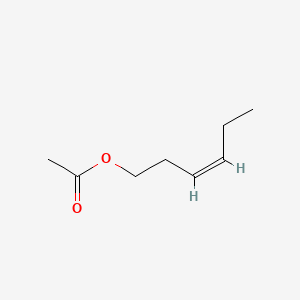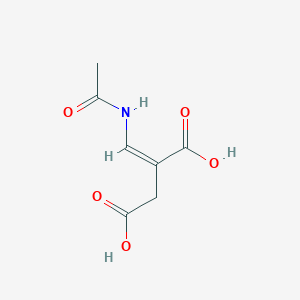
2-(Acetamidomethylidene)succinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(acetamidomethylidene)succinic acid is a dicarboxylic acid that is succinic acid substituted by a acetamidomethylidene group at position 2. It is a dicarboxylic acid, a member of acetamides and an olefinic compound. It derives from a succinic acid. It is a conjugate acid of a 2-(acetamidomethylidene)succinate(2-).
科学的研究の応用
1. Microbial Strain Development for Bio-Based Production
2-(Acetamidomethylidene)succinic acid, commonly known as succinic acid, has gained importance as a bio-based chemical. Research has focused on developing microbial strains for its production, employing metabolic engineering strategies. Strains like Saccharomyces cerevisiae and Escherichia coli have been engineered for enhanced production efficiency (Ahn, Jang, & Lee, 2016).
2. Recovery and Purification Methods
Innovative methods for succinic acid recovery from fermentation broths have been explored. Techniques like crystallization at low pH and integration with other separation methods have been studied for optimizing the downstream process, thereby increasing yield and purity (Li et al., 2010), (Omwene et al., 2021).
3. Bioconversion and Catalysis
Studies have shown the efficient conversion of biomass-based materials to succinic acid using heterogeneous acid catalysts. This approach is significant in the renewable chemical industry, contributing to the production of biodegradable polymers, pharmaceuticals, and other chemicals (Choudhary, Nishimura, & Ebitani, 2012).
4. Metabolic Engineering for Enhanced Production
The engineering of Corynebacterium glutamicum and other strains for high-yield succinic acid production has been a focus area. This includes strategies like overexpression of certain genes and disruption of others, leading to high-cell density and increased production rates (Okino et al., 2008), (Yu et al., 2018).
5. Role in Industrial and Chemical Products
Succinic acid's role extends to its use as a precursor in the production of various industrial products, including biodegradable plastics, green solvents, and ingredients for food and pharmaceutical industries. Its production from renewable resources highlights its sustainability aspect (Zeikus, Jain, & Elankovan, 1999).
特性
分子式 |
C7H9NO5 |
|---|---|
分子量 |
187.15 g/mol |
IUPAC名 |
(2Z)-2-(acetamidomethylidene)butanedioic acid |
InChI |
InChI=1S/C7H9NO5/c1-4(9)8-3-5(7(12)13)2-6(10)11/h3H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/b5-3- |
InChIキー |
CPBSBMPDIRRVGP-HYXAFXHYSA-N |
異性体SMILES |
CC(=O)N/C=C(/CC(=O)O)\C(=O)O |
SMILES |
CC(=O)NC=C(CC(=O)O)C(=O)O |
正規SMILES |
CC(=O)NC=C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



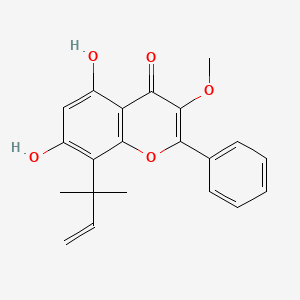

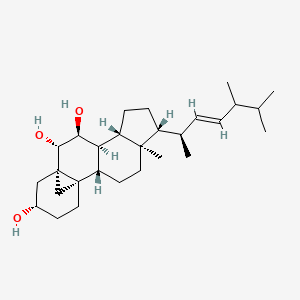
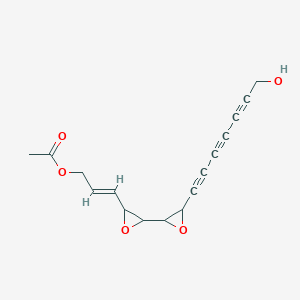
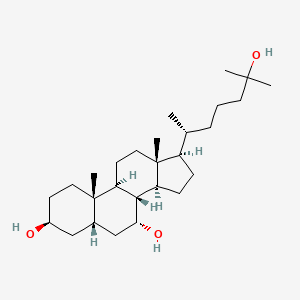
![3-(6-Aminopyridin-3-YL)-N-methyl-N-[(1-methyl-1H-indol-2-YL)methyl]acrylamide](/img/structure/B1240100.png)
![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one](/img/structure/B1240102.png)

![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-[[2-[[(Z)-(2,4-dichlorophenyl)methylideneamino]carbamoyl]phenyl]disulfanyl]benzamide](/img/structure/B1240106.png)

